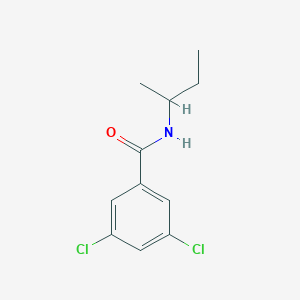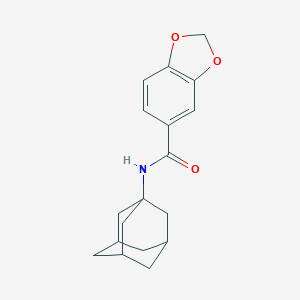![molecular formula C14H9F6NO2S B263407 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a sulfonamide derivative that contains two trifluoromethyl groups, which are known for their unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. For example, this compound has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. Similarly, this compound has been shown to inhibit the activity of cyclooxygenase by blocking the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. Similarly, the inhibition of cyclooxygenase by this compound can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the target enzymes and receptors. However, this compound also has some limitations, such as its potential toxicity and low solubility in water. These limitations can be addressed by optimizing the experimental conditions, such as using appropriate solvents and concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, including:
1. Development of this compound-based drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
2. Investigation of the mechanism of action of this compound on the target enzymes and receptors, using advanced techniques such as X-ray crystallography and molecular dynamics simulations.
3. Optimization of the synthesis method of this compound, to improve the yield and purity of the compound.
4. Evaluation of the toxicity and pharmacokinetics of this compound, to assess its potential as a drug candidate.
5. Exploration of the potential of this compound as a tool compound for the study of the target enzymes and receptors, using techniques such as activity-based protein profiling.
In conclusion, this compound is a promising compound for the development of drugs for the treatment of various diseases. Its unique properties and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.
Synthesemethoden
The synthesis of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 3-(trifluoromethyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, cyclooxygenase, and adenosine receptors. These activities make this compound a promising candidate for the development of drugs for the treatment of various diseases, such as cancer, inflammation, and cardiovascular disorders.
Eigenschaften
Molekularformel |
C14H9F6NO2S |
|---|---|
Molekulargewicht |
369.28 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO2S/c15-13(16,17)9-3-1-5-11(7-9)21-24(22,23)12-6-2-4-10(8-12)14(18,19)20/h1-8,21H |
InChI-Schlüssel |
ABOLSSSSSTUCAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)

![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)






